Cas no 856925-71-8 ((-)-Blebbistatin)

(-)-Blebbistatin structure
(-)-Blebbistatin structure
Nome do Produto:(-)-Blebbistatin
N.o CAS:856925-71-8
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD08460907
CID:717623
PubChem ID:329773119

(-)-Blebbistatin Propriedades químicas e físicas

Nomes e Identificadores

    • 4H-Pyrrolo[2,3-b]quinolin-4-one,1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-1-phenyl-, (3aS)-
    • (S)-(-)-Blebbistatin
    • (-)-Blebbistatin
    • (3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
    • 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo[2.3-b]-7-methylquinolin-4-one
    • (S)-blebbistatin
    • 8WII7624I5
    • (-)-1-PHENYL-1,2,3,4-TETRAHYDRO-4-HYDROXYPYRROLO[2,3-B]-7-METHYLQUINOLIN-4-ONE
    • Blebbistatin, (-)-
    • (3aS)-3a-hydroxy-6-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one
    • (−)-Blebbistatin
    • Blebbistatin (S)-form [MI]
    • (-)Blebbistatin
    • (?)-Blebbistatin
    • (-)-Blebbistatinsynthetic
    • AOB6855
    • 1-Phenyl-1,2,3,4-tetrahydr
    • (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one (ACI)
    • C18H16N2O2
    • AS-57305
    • 4H-Pyrrolo[2,3-b]quinolin-4-one, 1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-1-phenyl-, (3aS)-; (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; (-)-Blebbistatin; (S)-(-)-Blebbistatin
    • CCG-267396
    • CS-4983
    • HY-13441
    • HMS3674I13
    • AC-35899
    • blebbistatin-(-)
    • CHEMBL1231358
    • NCGC00092288-02
    • EX-A703
    • CHEBI:75388
    • (3aS)-3a-hydroxy-6-methyl-1-phenyl-1H,2H,3H,3aH,4H-pyrrolo[2,3-b]quinolin-4-one
    • 4H-Pyrrolo(2,3-b)quinolin-4-one, 1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-1-phenyl-, (3aS)-
    • (-)-Blebbistatin, solid, synthetic
    • NS00069031
    • blebbistatin-(+/-)
    • DB01944
    • SCHEMBL4330341
    • SR-01000946255
    • (S)-3a-hydroxy-6-methyl-1-phenyl-3,3a-dihydro-1H-pyrrolo[2,3-b]quinolin-4(2H)-one
    • s7099
    • NCGC00092288-05
    • Q27093043
    • BRD-K61295575-001-03-6
    • HMS3653A05
    • BCP09979
    • NCGC00092288-01
    • SW219535-1
    • SR-01000946255-1
    • DTXSID70415329
    • BB181114
    • UNII-8WII7624I5
    • AKOS024456817
    • (S)-3a-Hydroxy-6-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one
    • BDBM50546882
    • HMS3648O21
    • 856925-71-8
    • 1,2,3,3a-Tetrahydro-3aS-hydroxy-6-methyl-1-phenyl-4H-Pyrrolo[2,3-b]quinolin-4-one
    • MFCD08460907
    • F17375
    • MDL: MFCD08460907
    • Inchi: 1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1
    • Chave InChI: LZAXPYOBKSJSEX-GOSISDBHSA-N
    • SMILES: O[C@]12C(=O)C3C=C(C=CC=3N=C1N(C1C=CC=CC=1)CC2)C

Propriedades Computadas

  • Massa Exacta: 294.13700
  • Massa monoisotópica: 292.121177757g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 497
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52.9
  • XLogP3: 2.4

Propriedades Experimentais

  • Ponto de Fusão: 210-212°C
  • Solubilidade: DMSO: soluble5mg/mL
  • PSA: 52.90000
  • LogP: 1.61050

(-)-Blebbistatin Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H312-H315-H317-H319-H332-H335
  • Declaração de Advertência: P261-P280-P305 + P351 + P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 20/21/22-36/37/38
  • Instrução de Segurança: 26-36/37
  • Identificação dos materiais perigosos: Xn
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

(-)-Blebbistatin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
B592500-50mg
(S)-(-)-Blebbistatin
856925-71-8
50mg
$ 679.00 2023-09-08
TRC
B592500-10mg
(S)-(-)-Blebbistatin
856925-71-8
10mg
$ 178.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B873251-5mg
(-)-Blebbistatin
856925-71-8 99%
5mg
¥619.00 2022-09-29
TRC
B592500-25mg
(S)-(-)-Blebbistatin
856925-71-8
25mg
$ 374.00 2023-04-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6038-5 mg
(-)-Blebbistatin
856925-71-8 99.38%
5mg
¥615.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6038-100 mg
(-)-Blebbistatin
856925-71-8 99.38%
100MG
¥6157.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B129580-1mg
(-)-Blebbistatin
856925-71-8 ≥98%
1mg
¥175.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031631-10mg
(-)-Blebbistatin,99%
856925-71-8 99%
10mg
¥2821 2024-05-21
DC Chemicals
DC7818-1 g
(-)Blebbistatin
856925-71-8 >98%
1g
$2500.0 2022-02-28
ChemScence
CS-4983-10mg
(-)-Blebbistatin
856925-71-8 99.42%
10mg
$120.0 2022-04-26

(-)-Blebbistatin Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, 25 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties
Verhasselt, Sigrid; et al, Organic & Biomolecular Chemistry, 2017, 15(9), 2104-2118

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… ;  16 h, -10 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, 25 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 4

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 d, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  3 h, rt
2.2 Solvents: Dichloromethane ;  16 h, reflux
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 h, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -10 °C
5.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, rt
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

Método de produção 5

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
Referência
Improved synthesis and comparative analysis of the tool properties of new and existing D-ring modified (S)-blebbistatin analogs
Verhasselt, Sigrid ; et al, European Journal of Medicinal Chemistry, 2017, 136, 85-103

Método de produção 6

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Dichloromethane ;  24 h, 35 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

Método de produção 7

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  24 h, rt
1.2 Solvents: Dichloromethane ;  24 h, rt → 35 °C; 35 °C → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 1 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
3.3 Reagents: Ammonium chloride Solvents: Water
Referência
Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties
Verhasselt, Sigrid; et al, Organic & Biomolecular Chemistry, 2017, 15(9), 2104-2118

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  3 h, 25 °C
1.2 16 h, 40 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide ;  3 h, -78 °C → 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… ;  16 h, -10 °C
4.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, 25 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Improved synthesis and comparative analysis of the tool properties of new and existing D-ring modified (S)-blebbistatin analogs
Verhasselt, Sigrid ; et al, European Journal of Medicinal Chemistry, 2017, 136, 85-103

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium diisopropylamide ,  4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, tetrahydro-9,9-dimethyl-, 3… Solvents: Tetrahydrofuran ;  0 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 h, -78 °C → rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
2.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -10 °C
3.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, rt
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

Método de produção 12

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  1,1′,1′′-Methylidynetris[3,5-dimethyl-1H-pyrazole] Solvents: 1,4-Dioxane ;  24 h, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  24 h, rt
2.2 Solvents: Dichloromethane ;  24 h, rt → 35 °C; 35 °C → 0 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 1 h, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
4.3 Reagents: Ammonium chloride Solvents: Water
Referência
Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties
Verhasselt, Sigrid; et al, Organic & Biomolecular Chemistry, 2017, 15(9), 2104-2118

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, rt
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

Método de produção 14

Condições de reacção
Referência
Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues
Suthar, Sharad Kumar ; et al, Journal of Pharmaceutical and Biomedical Analysis, 2021, 204,

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

Método de produção 16

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  4 h, rt
1.2 Solvents: Dichloromethane ;  40.5 h, 45 °C; 45 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 45 min, cooled; 0 °C; 45 min, 0 °C
2.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  40 min, 0 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referência
Discovery of Selective Inhibitors for In Vitro and In Vivo Interrogation of Skeletal Myosin II
Radnai, Laszlo; et al, ACS Chemical Biology, 2021, 16(11), 2164-2173

Método de produção 17

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 45 min, cooled; 0 °C; 45 min, 0 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  40 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referência
Discovery of Selective Inhibitors for In Vitro and In Vivo Interrogation of Skeletal Myosin II
Radnai, Laszlo; et al, ACS Chemical Biology, 2021, 16(11), 2164-2173

Método de produção 18

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -10 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, rt
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

Método de produção 19

Condições de reacção
1.1 Reagents: Lithium bis(trimethylsilyl)amide ;  3 h, -78 °C → 0 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
2.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… ;  16 h, -10 °C
3.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, 25 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 20

Condições de reacção
1.1 Reagents: Sulfuric acid ;  3 d, reflux
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  24 h, rt
2.2 Solvents: Dichloromethane ;  24 h, rt → 35 °C; 35 °C → 0 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 1 h, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -15 °C
4.3 Reagents: Ammonium chloride Solvents: Water
Referência
Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties
Verhasselt, Sigrid; et al, Organic & Biomolecular Chemistry, 2017, 15(9), 2104-2118

Método de produção 21

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 d, 25 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  3 h, 25 °C
2.2 16 h, 40 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide ;  3 h, -78 °C → 0 °C
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… ;  16 h, -10 °C
5.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, 25 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 22

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  24 h, 60 °C
2.1 -
Referência
Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues
Suthar, Sharad Kumar ; et al, Journal of Pharmaceutical and Biomedical Analysis, 2021, 204,

Método de produção 23

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  3 h, 25 °C; 16 h, 40 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide ;  3 h, -78 - 0 °C
3.1 Reagents: Lithium bis(trimethylsilyl)amide ,  4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, tetrahydro-9,9-dimethyl-, 3… Solvents: Tetrahydrofuran ;  -10 °C
Referência
Absolute stereochemical assignment and fluorescence tuning of the small molecule tool, (-)-blebbistatin
Lucas-Lopez, Cristina; et al, European Journal of Organic Chemistry, 2005, (9), 1736-1740

Método de produção 24

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Dichloromethane ;  16 h, reflux
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  3 h, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: 4H-4a,7-Methanooxazirino[3,2-i][2,1]benzisothiazole, 8,8-dichlorotetrahydro-9,9-… Solvents: Tetrahydrofuran ;  16 h, -10 °C
4.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dimethylformamide ;  24 h, rt
Referência
Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives
Roman, Bart I. ; et al, Journal of Medicinal Chemistry, 2018, 61(21), 9410-9428

(-)-Blebbistatin Raw materials

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atkchemica
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